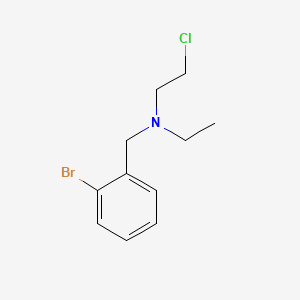
Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate
説明
Chemical Reactions Analysis
Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate is a novel reversible inhibitor of autophagic flux, preventing Stx17 loading onto autophagosomes and blocking autophagosome-lysosome fusion without any effect on lysosomal properties or on endocytosis mediated degradation of EGF receptor .科学的研究の応用
Autophagy Inhibition
This compound has been reported to inhibit the fusion of autophagosomes with lysosomes in a reversible manner. It does so by inhibiting the recruitment of syntaxin 17 to autophagosomes . This property makes it a valuable tool for studying the mechanisms of autophagy, a crucial cellular process involved in the degradation and recycling of cellular components.
Protection Against Plant Toxins
Research indicates that Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate provides strong protection against protein toxins like ricin, as well as other plant toxins such as abrin and modeccin . The protection seems to be due to inhibited release of the enzymatically active A-moiety to the cytosol, rather than inhibition of endocytosis and retrograde transport.
Modulation of SNARE Trafficking
The compound affects the translocation of SNARE proteins Stx17 and SNAP29 on autophagosomes without impeding the completion of autophagosomes . This specific modulation of autophagosomal SNARE trafficking presents a novel method to block autophagic flux, which can be crucial for understanding various diseases where autophagy plays a role.
Non-impact on Lysosomal Properties
Unlike other late-stage inhibitors of autophagy, this compound does not affect lysosomal properties or the endocytosis-mediated degradation of the epidermal growth factor receptor (EGFR) . This selective action is significant for therapeutic applications where lysosomal function must be preserved.
Antiviral and Anti-inflammatory Applications
Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate has shown potential in inhibiting the growth of viruses and regulating the inflammatory response. This is attributed to its ability to affect regulatory pathways involved in inflammation .
Research Tool for Cellular Processes
Due to its ability to modulate autophagy and protect against toxins, the compound serves as a valuable research tool. It can help in the study of cellular processes such as endocytosis, degradation, and transport within the Golgi apparatus and the endoplasmic reticulum .
Study of Intracellular Transport Mechanisms
The compound’s role in inhibiting autophagosome-lysosome fusion can be used to dissect the complex regulation of intracellular transport mechanisms. This includes the study of SNARE complexes and their phosphorylation status, which are essential for the proper functioning of cellular transport .
Biochemical Characterization
It belongs to the class of thiourea derivatives and can be characterized using various biochemical techniques such as NMR, HPLC, LC-MS, and UPLC for further research and development .
将来の方向性
The compound EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) was recently reported to inhibit fusion of autophagosomes with lysosomes in a reversible manner by inhibiting recruitment of syntaxin 17 to autophagosomes . This compound also provides a strong protection against the protein toxin ricin as well as against other plant toxins such as abrin and modeccin . These results indicate that EACC protects at a late step along the retrograde pathway . This discovery opens up new avenues for research and potential therapeutic applications .
作用機序
Target of Action
The primary target of Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate, also known as EACC, is the autophagy pathway . Specifically, it inhibits the recruitment of syntaxin 17 to autophagosomes . Syntaxin 17 is a protein that plays a crucial role in the fusion of autophagosomes with lysosomes, a key step in the autophagy process .
Mode of Action
EACC interacts with its target by inhibiting the fusion of autophagosomes with lysosomes in a reversible manner . This is achieved by preventing the recruitment of syntaxin 17 to autophagosomes . The inhibition of this process disrupts the normal function of the autophagy pathway .
Biochemical Pathways
The primary biochemical pathway affected by EACC is the autophagy pathway . By inhibiting the recruitment of syntaxin 17 to autophagosomes, EACC disrupts the fusion of autophagosomes with lysosomes . This disruption can affect the degradation and recycling of cellular components, which are key functions of the autophagy pathway .
Result of Action
The inhibition of the autophagy pathway by EACC has been shown to provide strong protection against certain protein toxins such as ricin, abrin, and modeccin .
Action Environment
It’s worth noting that the inhibition of autophagosome-lysosome fusion by eacc is reversible , suggesting that its action could potentially be influenced by factors that affect this reversibility
特性
IUPAC Name |
ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O6S2/c1-2-22-13(19)15-10(17)7-5-6-23-12(7)14-11(18)8-3-4-9(24-8)16(20)21/h3-6H,2H2,1H3,(H,14,18)(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLJZDYAPAUORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



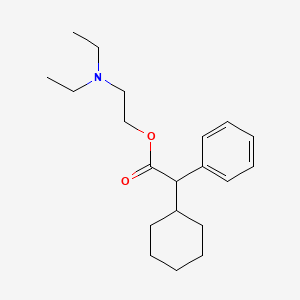

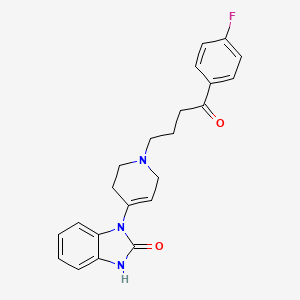
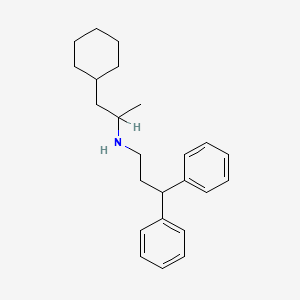



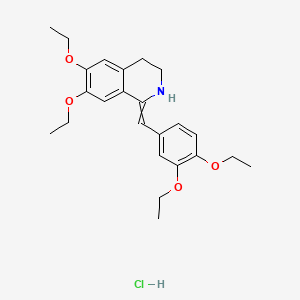

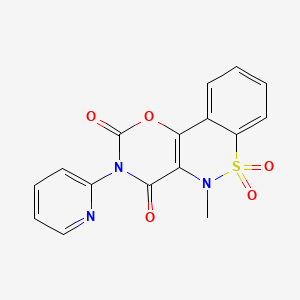
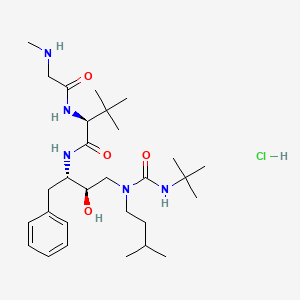
![4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B1670966.png)

